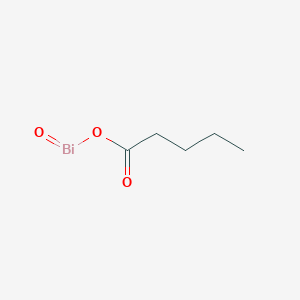
Bismuth valerate, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth valerate, basic, also known as valeric acid bismuth basic salt, is a chemical compound with the molecular formula C5H9BiO3 and a molecular weight of 326.10 g/mol . It is a monohydrate powder with a characteristic valeric acid odor and is practically insoluble in water and alcohol but soluble in dilute hydrochloric acid or nitric acid . This compound is used in various applications due to its unique properties.
Méthodes De Préparation
Bismuth valerate, basic, can be synthesized through the hydrolytic processing of bismuth-containing nitrate solutions. The process involves the oxidation of bismuth metal, dissolution of the resulting oxide in nitric acid, purification from impurity metals by aqueous alkaline hydrolysis, and transformation of basic bismuth nitrate into basic carbonate, followed by calcination to oxide . Industrial production methods often involve the dissolution of metallic bismuth in concentrated nitric acid, followed by hydrolytic purification and interaction with nitric acid solutions to produce high-purity bismuth compounds .
Analyse Des Réactions Chimiques
Bismuth valerate, basic, undergoes various chemical reactions, including:
Oxidation: Bismuth reacts with oxygen to form bismuth(III) oxide (Bi2O3).
Reduction: Bismuth(III) can be reduced by tin(II) under alkaline conditions to form elemental bismuth.
Substitution: Bismuth reacts with halogens to form bismuth trihalides (e.g., BiCl3, BiBr3, BiI3).
Reaction with acids: Bismuth dissolves in concentrated sulfuric acid, nitric acid, and hydrochloric acid to form various bismuth salts.
Reaction with bases: Bismuth(III) is precipitated by strong alkali as the hydroxide.
Applications De Recherche Scientifique
Bismuth valerate, basic, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bismuth compounds and as a catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties and potential use in treating infections.
Industry: Employed in the production of catalysts, optical glasses, pigments, and other materials.
Mécanisme D'action
The mechanism of action of bismuth valerate, basic, involves its interaction with biological molecules. Bismuth compounds can complex with bacterial cell walls and membranes, inhibit bacterial enzymes such as urease, catalase, and lipase, and disrupt microbial metabolism . These interactions contribute to its antimicrobial and therapeutic effects.
Comparaison Avec Des Composés Similaires
Bismuth valerate, basic, can be compared with other bismuth compounds, such as:
Bismuth subgallate: Used as an internal deodorant and for its hemostatic properties.
Bismuth oxychloride: Used in cosmetics and pigments.
Bismuth subsalicylate: Commonly used in over-the-counter medications for gastrointestinal relief.
This compound, is unique due to its specific chemical structure and properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
5798-47-0 |
|---|---|
Formule moléculaire |
C5H9BiO3 |
Poids moléculaire |
326.10 g/mol |
Nom IUPAC |
oxobismuthanyl pentanoate |
InChI |
InChI=1S/C5H10O2.Bi.O/c1-2-3-4-5(6)7;;/h2-4H2,1H3,(H,6,7);;/q;+1;/p-1 |
Clé InChI |
OLZYZWRTOLJEAJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=O)O[Bi]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



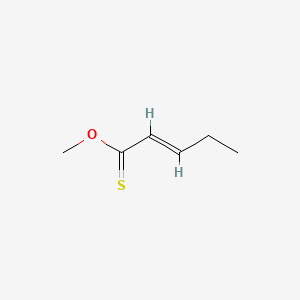

![7,7-dimethyl-5-phenyl-2-(9-phenyl-9H-carbazol-3-yl)-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B13772443.png)
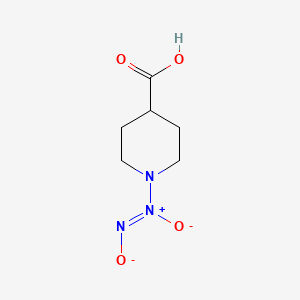
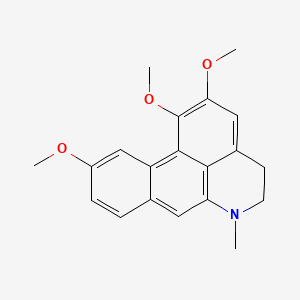
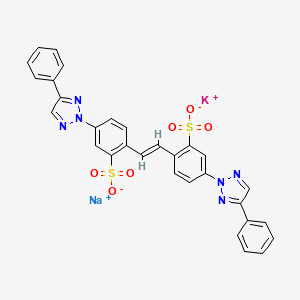
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
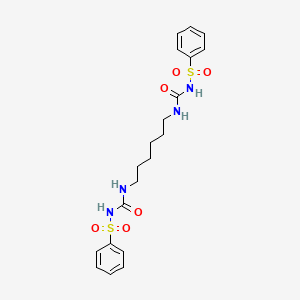
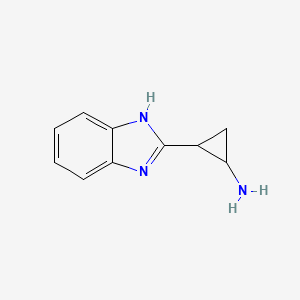
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)



